Methyl 3-{[(2-furylmethyl)amino]sulfonyl}thiophene-2-carboxylate
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Overview
Description
Mechanism of Action
Pharmacokinetics
Its molecular weight (30134 g/mol ) suggests that it could be well-absorbed in the body. The compound’s solubility in organic solvents might also influence its distribution and metabolism.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets. Methyl 3-{[(2-furylmethyl)amino]sulfonyl}thiophene-2-carboxylate should be stored in a dark place, sealed, and at room temperature to maintain its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(2-furylmethyl)amino]sulfonyl}thiophene-2-carboxylate can be achieved through the reaction of thiophene-2-carboxylic acid with 2-furylmethylamine and sulfonyl chloride under controlled conditions . The reaction typically involves the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(2-furylmethyl)amino]sulfonyl}thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Methyl 3-{[(2-furylmethyl)amino]sulfonyl}thiophene-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-sulfonyl amino-2-thiophenecarboxylate: A structurally similar compound with similar chemical properties.
3-sulfonyl amino-2-thiophenecarboxylic acid: Another related compound with comparable reactivity and applications.
Uniqueness
Methyl 3-{[(2-furylmethyl)amino]sulfonyl}thiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
methyl 3-(furan-2-ylmethylsulfamoyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5S2/c1-16-11(13)10-9(4-6-18-10)19(14,15)12-7-8-3-2-5-17-8/h2-6,12H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNZLWCYNVDCNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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